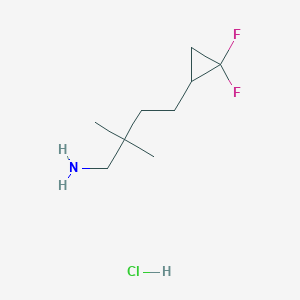
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method allows for the formation of the difluorocyclopropyl ring with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)piperidine hydrochloride
- 4-(2,2-Difluorocyclopropyl)aniline hydrochloride
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline
Uniqueness
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is unique due to its specific structural features, such as the difluorocyclopropyl group and the dimethylbutan-1-amine moiety
特性
分子式 |
C9H18ClF2N |
|---|---|
分子量 |
213.69 g/mol |
IUPAC名 |
4-(2,2-difluorocyclopropyl)-2,2-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c1-8(2,6-12)4-3-7-5-9(7,10)11;/h7H,3-6,12H2,1-2H3;1H |
InChIキー |
MSMLPJLBSGNFPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1CC1(F)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


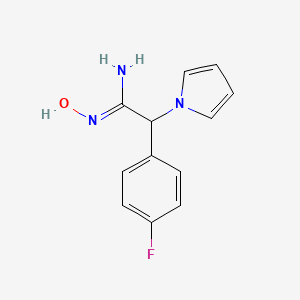


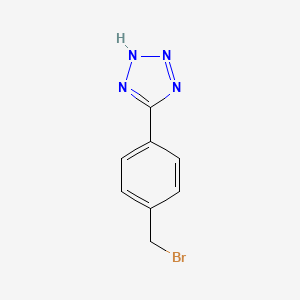

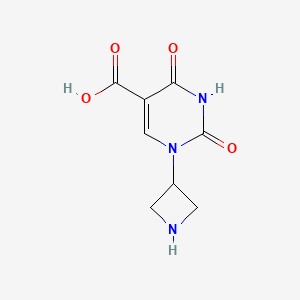
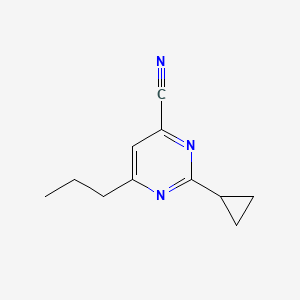
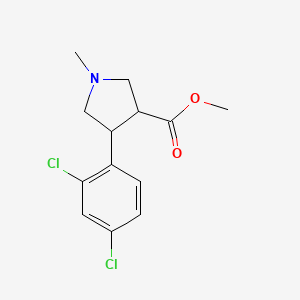

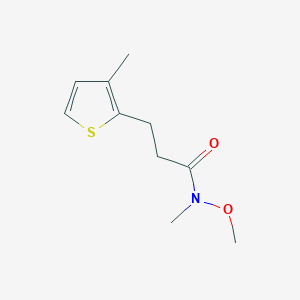
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
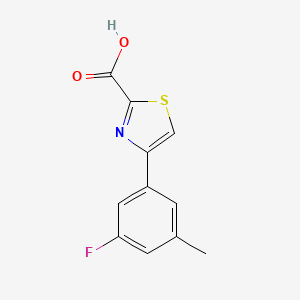
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
